5-Methoxy-3-(2-nitrovinyl)-1H-indole
CAS No.: 61675-19-2
Cat. No.: VC3733053
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61675-19-2 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole |
| Standard InChI | InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+ |
| Standard InChI Key | NAIAZIKEFZGLDL-PLNGDYQASA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)NC=C2/C=C\[N+](=O)[O-] |
| SMILES | COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
Basic Identification
5-Methoxy-3-(2-nitrovinyl)-1H-indole is a well-defined chemical entity with specific identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is characterized by the following key identifiers:
| Property | Value |
|---|---|
| CAS Number | 61675-19-2 |
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole |
These fundamental properties establish the chemical identity of the compound and provide a basis for its classification and study .
Structural Characteristics
The molecular structure of 5-Methoxy-3-(2-nitrovinyl)-1H-indole consists of an indole core with specific substitutions that define its chemical behavior. The key structural features include:
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An indole nucleus (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring)
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A methoxy group (OCH3) positioned at carbon-5 of the indole ring
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A nitrovinyl group (CH=CH-NO2) attached at the carbon-3 position
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An unsubstituted nitrogen at position 1 (hence the 1H designation)
This particular arrangement of functional groups contributes to the compound's reactivity, stability, and potential biological interactions. The nitrovinyl group is especially significant as it contains a nitro moiety that can participate in various redox reactions within biological systems, potentially contributing to the compound's pharmacological profile.
Synthesis Methods
Related Synthetic Methodologies
The synthesis of structurally similar indole derivatives typically involves:
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Fisher indole synthesis - A classic method for preparing indole rings from phenylhydrazines and carbonyl compounds
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Modifications of pre-existing indole structures through alkylation, arylation, or other functional group transformations
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Condensation reactions - Particularly for introducing the nitrovinyl group, often involving nitroalkanes and aldehydes
The preparation of the nitrovinyl moiety specifically would likely involve a Henry reaction (nitroaldol condensation) between an indole-3-carbaldehyde and a nitroalkane, followed by dehydration to form the unsaturated nitro compound.
Analytical Characterization and Identification
Spectroscopic Analysis Methods
The identification and characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole typically involves several complementary analytical techniques that provide comprehensive structural confirmation. These techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy - Provides detailed information about the molecular structure, including the position and environment of hydrogen and carbon atoms
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Mass Spectrometry - Determines the molecular weight and fragmentation pattern, confirming the molecular formula
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Infrared (IR) Spectroscopy - Identifies functional groups, particularly useful for confirming the presence of the methoxy, indole NH, and nitro groups
These spectroscopic methods collectively provide definitive data for confirming the identity, purity, and structural integrity of the compound.
Research Status and Future Directions
Current Research Landscape
The structural features of this compound, particularly the combination of a methoxy group at the 5-position and a nitrovinyl group at the 3-position, present intriguing possibilities for biological activity that warrant further investigation.
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